An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-2-iodonaphthalene
An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-2-iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-2-iodonaphthalene (CAS No. 90948-03-1). This dihalogenated naphthalene derivative is a versatile building block in organic synthesis, offering strategic advantages in the construction of complex polycyclic aromatic systems and functionalized materials. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization, making it a valuable tool for medicinal chemists and materials scientists. This guide will delve into its spectroscopic characterization, key synthetic transformations, and provide experimentally validated protocols for its application.
Introduction
1-Bromo-2-iodonaphthalene is a solid organic compound with the molecular formula C₁₀H₆BrI and a molecular weight of 332.97 g/mol .[1][2] Its structure, featuring a naphthalene core substituted with a bromine atom at the 1-position and an iodine atom at the 2-position, imparts unique reactivity that is central to its utility in synthetic chemistry. The distinct electronic and steric environments of the two halogen atoms allow for chemoselective reactions, a highly sought-after feature in multi-step organic synthesis. This guide will explore the fundamental chemical properties that underpin the synthetic applications of this valuable intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of 1-Bromo-2-iodonaphthalene is paramount for its effective use in a laboratory setting.
Physical Properties
1-Bromo-2-iodonaphthalene is typically a solid at room temperature and should be stored in a dark place under an inert atmosphere to maintain its purity, which is commonly available at 95%.[1][2]
| Property | Value | Reference |
| CAS Number | 90948-03-1 | [1] |
| Molecular Formula | C₁₀H₆BrI | [1] |
| Molecular Weight | 332.97 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| Storage | Room temperature, inert atmosphere, dark | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-Bromo-2-iodonaphthalene.
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¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic protons on the naphthalene ring. The specific chemical shifts and coupling constants are crucial for structural verification. A publicly available spectrum shows the proton signals in the aromatic region.[3]
The mass spectrum of 1-Bromo-2-iodonaphthalene would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments. While a specific spectrum for this compound is not publicly available, the mass spectra of 1-bromonaphthalene provides an example of the fragmentation pattern of a related compound.[5][6]
The IR spectrum of 1-Bromo-2-iodonaphthalene will exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-C stretching vibrations within the naphthalene ring. The C-Br and C-I stretching vibrations typically appear in the fingerprint region at lower wavenumbers. The IR spectra of related compounds like 1-bromonaphthalene and 2-bromonaphthalene can offer insights into the expected vibrational modes.[7][8]
Synthesis of 1-Bromo-2-iodonaphthalene
The synthesis of 1-Bromo-2-iodonaphthalene can be approached through multi-step sequences, often starting from readily available naphthalene derivatives. A plausible and historically utilized strategy involves the diazotization of an appropriately substituted aminonaphthalene followed by Sandmeyer-type reactions to introduce the bromo and iodo substituents.
Synthetic Pathway via Diazotization of 2-Naphthylamine
A common route to introduce halogens onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by displacement of the diazonium group.
Caption: Proposed synthetic pathway to 1-Bromo-2-iodonaphthalene.
Step-by-Step Protocol: Synthesis from 2-Naphthylamine
This protocol is a proposed synthetic route based on established organic chemistry principles.
Step 1: Iodination of 2-Naphthylamine to form 2-Amino-1-iodonaphthalene
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Rationale: Direct iodination of 2-naphthylamine can be achieved using a mild iodinating agent generated in situ. The reaction of sodium iodate and sodium sulfite in the presence of hydrochloric acid provides a source of electrophilic iodine.
-
Procedure:
-
Dissolve 2-naphthylamine in a suitable solvent such as aqueous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium iodate and sodium sulfite in water, followed by the dropwise addition of concentrated hydrochloric acid while maintaining the low temperature.
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Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by neutralizing the acid and extracting the product with an organic solvent.
-
Purify the crude 2-amino-1-iodonaphthalene by column chromatography.
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Step 2: Diazotization of 2-Amino-1-iodonaphthalene
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Rationale: The primary amino group of 2-amino-1-iodonaphthalene is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (in this case, hydrobromic acid, which also serves as the bromide source for the next step). This reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Procedure:
-
Suspend 2-amino-1-iodonaphthalene in an aqueous solution of hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for a short period (e.g., 30 minutes) at this temperature to ensure complete formation of the diazonium salt.
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Step 3: Sandmeyer Reaction to Introduce Bromine
-
Rationale: The diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles. In the Sandmeyer reaction, a copper(I) halide is used to catalyze the displacement of the diazonium group with a halide.
-
Procedure:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 2 to the copper(I) bromide solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Extract the crude 1-bromo-2-iodonaphthalene with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.
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Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-bromo-2-iodonaphthalene stems from the differential reactivity of the C-I and C-Br bonds. The C-I bond is generally more reactive towards oxidative addition with transition metal catalysts and in lithium-halogen exchange reactions. This allows for selective functionalization at the 2-position while leaving the 1-position available for subsequent transformations.
Selective Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In the case of 1-bromo-2-iodonaphthalene, the greater reactivity of the C-I bond allows for selective coupling with boronic acids at the 2-position.
Caption: Selective Suzuki-Miyaura coupling at the C-I bond.
This protocol is a general procedure that can be optimized for specific substrates.
-
Rationale: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly used to facilitate the cross-coupling reaction. A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center. The reaction is typically carried out in a mixture of an organic solvent and water.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-2-iodonaphthalene (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
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Purify the resulting 1-bromo-2-arylnaphthalene by column chromatography.
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Selective Lithium-Halogen Exchange
The C-I bond of 1-bromo-2-iodonaphthalene can be selectively cleaved through lithium-halogen exchange using an organolithium reagent, such as n-butyllithium, at low temperatures. This generates a reactive aryllithium intermediate at the 2-position, which can be trapped with various electrophiles.
Caption: Selective lithium-halogen exchange at the C-I bond.
This protocol provides a general framework for performing selective lithium-halogen exchange.
-
Rationale: The reaction is typically carried out at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF or diethyl ether to prevent side reactions. The choice of electrophile determines the functionality introduced at the 2-position.
-
Procedure:
-
Dissolve 1-bromo-2-iodonaphthalene in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 equiv) in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for a short period (e.g., 30-60 minutes) to allow for complete lithium-halogen exchange.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the product by column chromatography.
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Safety and Handling
1-Bromo-2-iodonaphthalene is associated with certain hazards and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364.[1]
-
Pictograms: GHS07 (Exclamation mark).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated fume hood.
Conclusion
1-Bromo-2-iodonaphthalene is a highly valuable and versatile building block in organic synthesis. Its key attribute lies in the differential reactivity of its carbon-iodine and carbon-bromine bonds, which enables chemists to perform selective and sequential functionalization of the naphthalene core. This guide has provided a comprehensive overview of its chemical properties, spectroscopic characterization, a plausible synthetic route, and detailed protocols for its application in key synthetic transformations such as Suzuki-Miyaura cross-coupling and lithium-halogen exchange. By understanding and applying the principles outlined in this guide, researchers in drug development and materials science can effectively utilize 1-bromo-2-iodonaphthalene to construct complex molecular architectures with a high degree of control and efficiency.
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